4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IW927 is a potent and selective antagonist of the interaction between tumor necrosis factor alpha and tumor necrosis factor receptor type 1. This compound has shown significant potential in disrupting the binding of tumor necrosis factor alpha to its receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IW927 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of IW927 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency. The final product is subjected to rigorous quality control measures to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: IW927 undergoes various chemical reactions, including:
Oxidation: IW927 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: IW927 can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of IW927, each with distinct chemical and biological properties .
Scientific Research Applications
IW927 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the interaction between tumor necrosis factor alpha and its receptor.
Biology: Employed in cell-based assays to investigate the role of tumor necrosis factor alpha in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control processes
Mechanism of Action
IW927 exerts its effects by binding to tumor necrosis factor receptor type 1, thereby preventing the binding of tumor necrosis factor alpha. This inhibition disrupts the downstream signaling pathways that lead to the activation of nuclear factor kappa B and the production of pro-inflammatory cytokines. The compound effectively reduces inflammation and cell death by blocking these pathways .
Comparison with Similar Compounds
Etanercept: A biologic that also targets tumor necrosis factor alpha but is a fusion protein rather than a small molecule.
Infliximab: Another biologic that binds to tumor necrosis factor alpha and prevents its interaction with its receptors.
Adalimumab: A monoclonal antibody that targets tumor necrosis factor alpha
Uniqueness of IW927: IW927 is unique in its small molecule structure, which allows for easier synthesis and modification compared to biologics. Its selective antagonism of tumor necrosis factor alpha and tumor necrosis factor receptor type 1 interaction makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N3O3S2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one |
InChI |
InChI=1S/C22H23N3O3S2/c1-27-16-5-2-4-15(12-16)19-13-17-20(30-19)14-18-21(26)24(22(29)25(17)18)7-3-6-23-8-10-28-11-9-23/h2,4-5,12-14H,3,6-11H2,1H3 |
InChI Key |
RQGIIRZJMKNCHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C=C4N3C(=S)N(C4=O)CCCN5CCOCC5 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C=C4N3C(=S)N(C4=O)CCCN5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IW-927; IW 927; IW927; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.